molecular formula C15H22O2 B008513 3-(1-Adamantyl)-2,4-pentanedione CAS No. 102402-84-6

3-(1-Adamantyl)-2,4-pentanedione

Cat. No. B008513
CAS RN: 102402-84-6
M. Wt: 234.33 g/mol
InChI Key: QYCOSPWVQKZONV-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-2,4-pentanedione, also known as 3-AP, is a versatile organic compound with a range of applications in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It has been used in a variety of scientific research applications, including the synthesis of novel compounds, the study of biochemical pathways, and the investigation of physiological effects.

Scientific Research Applications

  • Chemical Reactions : It is used in chemical reactions to form various compounds. For example, C- and O-alkylation with α-Haloketones of the Adamantane Series has been studied (Danilin et al., 2001).

  • Crystal Engineering : 3-(4-Pyridyl)-2,4-pentanedione offers additional interaction modes for crystal engineering, allowing halogen bonds to coexist with coordinative and hydrogen bonds in metal complexes (Merkens, Pan, & Englert, 2013).

  • Photoactive Supramolecular Assemblies : 3-Substituted-2,4-pentadionate ligands are used in the synthesis of multichromophoric complexes and in mesomorphic and macromolecular structures for structural control of energy and electron transfer processes in photoactive systems (Olivier, Harrowfield, & Ziessel, 2011).

  • Selective Transformation : The oxidation of adamantane with 2,3,4,5,6-pentafluoroperoxybenzoic acid catalyzed by RuCl3 3 H2O can be used for selective transformation of adamantane into practically important alcohol 1 (Khusnutdinov & Oshnyakova, 2015).

  • Synthetic Applications : Pyrolysis of 2-adamantyl mesylate produces 4-protoadamantene and 2,4-dehydroadamantane, making it useful for synthetic applications (Farcasiu et al., 1977).

  • Synthesis of 3-aryl-2,4-pentanediones : They can be synthesized via the SRN1 process, offering new access to this chemical group (Dell'erba et al., 1991).

  • Diastereoselective Reduction : LiA1H4 reduction of α -adamantyl-α -diketones leads to different stereoisomeric diols, while 3-adamantyl-3-methyl-pentane-2-,4-dione has high diastereoselectivity (Moreno-Mañas et al., 1992).

  • Anionic Polymerizations : Novel styrene derivatives like 4-(1-adamantyl)styrene and 3-(4-vinylphenyl)-1,1'-biadamantane are used in anionic polymerizations and block copolymers (Kobayashi et al., 2006).

  • Living Anionic Polymerization : The synthesis of well-defined poly(ethylene-alt-1-vinyladamantane) via living anionic polymerization of 2-(1-adamantyl)-1,3-butadiene led to a novel saturated alternating copolymer (Kobayashi, Kataoka, & Ishizone, 2009).

Mechanism of Action

A plausible mechanism begins with thermal homolytic cleavage of DTBP to generate the tert-butoxyl radical, which reacts with adamantane giving the adamantyl radical .

Safety and Hazards

Adamantyl compounds should be handled with care. They may cause skin irritation, serious eye irritation, and respiratory irritation . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

properties

IUPAC Name

3-(1-adamantyl)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCOSPWVQKZONV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342801
Record name 3-(1-Adamantyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102402-84-6
Record name 3-(1-Adamantyl)-2,4-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was the structure of 3-(1-Adamantyl)pentane-2,4-dione confirmed, and what information do these techniques provide?

A2: The structure of 3-(1-Adamantyl)pentane-2,4-dione was elucidated using a combination of X-ray crystallography, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [, ].

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